molecular formula C12H15N3O B577822 2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine CAS No. 1248927-52-7

2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine

Cat. No.: B577822
CAS No.: 1248927-52-7
M. Wt: 217.272
InChI Key: AZVUYPGDAQPRAG-UHFFFAOYSA-N
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Description

2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine typically involves the formation of the oxadiazole ring followed by the introduction of the ethylamine group. One common method involves the reaction of 3,5-dimethylbenzohydrazide with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then cyclized to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]ethanamine
  • 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethylamine
  • 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine

Uniqueness

Compared to similar compounds, 2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine is unique due to the presence of the 3,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in various applications .

Properties

CAS No.

1248927-52-7

Molecular Formula

C12H15N3O

Molecular Weight

217.272

IUPAC Name

2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C12H15N3O/c1-8-5-9(2)7-10(6-8)12-15-14-11(16-12)3-4-13/h5-7H,3-4,13H2,1-2H3

InChI Key

AZVUYPGDAQPRAG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)CCN)C

Origin of Product

United States

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